5-Difluoromethoxy-isophthalic acid dimethyl ester

Description

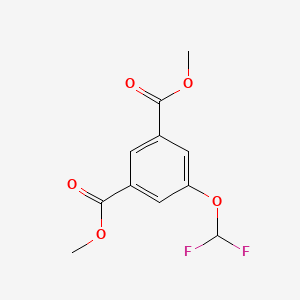

5-Difluoromethoxy-isophthalic acid dimethyl ester is a derivative of isophthalic acid dimethyl ester (1,3-dimethyl benzene-1,3-dicarboxylate) with a difluoromethoxy (-OCF$_2$H) substituent at the 5-position of the aromatic ring. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing nature of the fluorine atoms, which may enhance thermal stability, lipophilicity, and reactivity in comparison to non-fluorinated analogs.

Properties

IUPAC Name |

dimethyl 5-(difluoromethoxy)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O5/c1-16-9(14)6-3-7(10(15)17-2)5-8(4-6)18-11(12)13/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIYNCIZKBWXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OC(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethoxy-isophthalic acid dimethyl ester typically involves the difluoromethylation of isophthalic acid derivatives. One common method is the reaction of isophthalic acid dimethyl ester with difluoromethylating agents under specific conditions. The reaction often requires the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethoxy-isophthalic acid dimethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluoromethoxy-isophthalic acid, while reduction can produce difluoromethoxy-isophthalic alcohol .

Scientific Research Applications

5-Difluoromethoxy-isophthalic acid dimethyl ester has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-isophthalic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The ester groups can be hydrolyzed to release active carboxylic acids, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The electronic and steric effects of substituents at the 5-position significantly influence the chemical behavior of isophthalic acid dimethyl ester derivatives. Below is a comparative analysis:

Key Observations :

- Nitro group: Enhances reactivity in electrophilic substitution and serves as a precursor for amino derivatives via reduction .

- Methoxy group : Improves solubility in polar solvents due to its electron-donating nature, making it suitable for polymer composites .

- Iodo group : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in coordination polymers or pharmaceutical intermediates .

- Amino group: Acts as a versatile intermediate for dyes and bioactive molecules .

- Difluoromethoxy group : Expected to balance lipophilicity and metabolic stability, a trait valued in agrochemicals and pharmaceuticals.

Physicochemical Properties

- Thermal Stability : Nitro and iodo derivatives exhibit higher thermal stability due to strong intermolecular interactions (e.g., halogen bonding in iodo compounds) .

- Solubility: Methoxy and amino derivatives are more soluble in polar solvents compared to nitro and iodo analogs .

- Reactivity : Nitro groups undergo reduction to amines, while iodo substituents participate in cross-coupling reactions .

Biological Activity

5-Difluoromethoxy-isophthalic acid dimethyl ester (CAS No. 869529-89-5) is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of isophthalic acid, characterized by the presence of a difluoromethoxy group and two ester functionalities. Its molecular formula is . The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethoxy group can engage in hydrogen bonding , enhancing the compound's affinity for various enzymes and receptors. The ester groups can be hydrolyzed to release active carboxylic acids, which may further interact with biological molecules, influencing metabolic pathways and enzyme activities.

1. Enzyme Interactions

Research indicates that this compound may act as a substrate or inhibitor for certain enzymes. Its structural properties enable it to participate in biochemical reactions that could modulate enzyme activity, potentially impacting metabolic processes.

2. Therapeutic Potential

The compound has been explored for its therapeutic applications, particularly in the context of cancer treatment. It has shown promise in enhancing the efficacy of existing therapeutic agents by improving their pharmacokinetic profiles and reducing side effects associated with high doses of these agents .

Case Study: Cancer Treatment Enhancement

A study investigated the use of this compound in combination with bisantrene, a known anticancer agent. The findings suggested that the compound could improve the therapeutic efficacy of bisantrene by modulating its action on specific tumor types. This was particularly relevant for malignancies that previously exhibited resistance to standard treatments .

Research on Metabolic Pathways

Further research has focused on the compound's role in metabolic pathways, specifically its ability to influence lipid metabolism through interactions with acetyl-CoA carboxylase (ACC). In vitro studies demonstrated that this compound could inhibit ACC activity, leading to reduced fatty acid synthesis in liver cells (HepG2). These findings suggest potential applications in treating metabolic disorders such as obesity and dyslipidemia .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Fluoro-isophthalic acid dimethyl ester | Single fluorine substitution | Moderate enzyme inhibition |

| Dimethyl isophthalate | No fluorine substitution | Limited biological activity |

| This compound | Difluoromethoxy group enhances reactivity | Significant enzyme modulation and therapeutic potential |

Q & A

Q. Table 2: Troubleshooting Spectral Data Contradictions

| Issue | Diagnostic Technique | Resolution Action | Reference |

|---|---|---|---|

| Unexpected MS fragments | High-Resolution MS (HRMS) | Match exact mass to theoretical | |

| Broad NMR peaks | Variable Temperature NMR | Identify dynamic equilibria |

Applications in Research

Q. What role does this compound play in the synthesis of flame-retardant polymer composites?

- Answer: The ester acts as a reactive monomer in polycondensation reactions, forming aromatic polyesters with inherent flame resistance. Key Mechanism: The difluoromethoxy group reduces polymer flammability by releasing fluorine radicals that quench combustion chain reactions. Experimental designs often incorporate TGA (thermal degradation >300°C) and LOI (Limiting Oxygen Index >28%) to validate performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.